

Application Notes and Protocols: Peptide Labeling with ICG-OSu for Targeted Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ICG-OSu

Cat. No.: B2660905

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful tool for preclinical and clinical research, offering deep tissue penetration and low autofluorescence. Indocyanine green (ICG), an FDA-approved NIR dye, is widely used for various diagnostic applications. The N-hydroxysuccinimide ester of ICG (**ICG-OSu**) allows for its covalent conjugation to primary amines on biomolecules, such as peptides. This enables the development of targeted imaging agents where a peptide directs the fluorescent probe to a specific biological target, such as a receptor overexpressed on cancer cells.

These application notes provide detailed protocols for the labeling of peptides with **ICG-OSu**, purification of the conjugate, and its application in targeted *in vitro* and *in vivo* imaging. The example of an RGD peptide targeting integrin $\alpha v \beta 3$ is used to illustrate the workflow from conjugation to imaging.

Data Presentation

Table 1: ICG-OSu Peptide Labeling Reaction Parameters

Parameter	Recommended Value	Range	Reference
Peptide Concentration	2-10 mg/mL	1-20 mg/mL	[1]
ICG-OSu to Peptide Molar Ratio	5:1	2:1 to 10:1	[2] [3]
Reaction Buffer	0.1 M Sodium Bicarbonate	Phosphate Buffer	[1] [2]
Reaction pH	8.5	8.0 - 9.0	
Reaction Temperature	Room Temperature (20-25°C)	4 - 37°C	
Reaction Time	1 hour	30 minutes - 2 hours	
Solvent for ICG-OSu	Anhydrous DMSO	DMF	

Table 2: Characterization and Purity of ICG-Peptide Conjugates

Parameter	Typical Value	Method	Reference
Degree of Substitution (DOS)	1-2 dyes per peptide	UV-Vis Spectroscopy	
Purity after HPLC	>95%	RP-HPLC	
Yield	50-70%	UV-Vis Spectroscopy	
Mass Confirmation	Expected Mass \pm 1 Da	Mass Spectrometry (MALDI/ESI)	

Table 3: Stability of ICG and ICG-Conjugates

Condition	Free ICG Stability	Conjugated/Encapsulated ICG Stability	Reference
Aqueous Solution (4°C, dark)	Stable for ~3 days (20% fluorescence loss)	Enhanced stability	
Aqueous Solution (37°C, dark)	Rapid degradation	Enhanced stability	
In vivo half-life	2-4 minutes	Prolonged circulation time	

Table 4: In Vitro and In Vivo Imaging Parameters

Parameter	In Vitro Imaging	In Vivo Imaging	Reference
Cell Line Example (for RGD)	U87MG (glioblastoma), SGC7901 (gastric cancer)	U87MG or SGC7901 xenografts in nude mice	
Conjugate Concentration/Dose	1-10 µM	2 mg/kg (ICG equivalent)	
Incubation/Injection Route	1-4 hours incubation	Intravenous (tail vein) injection	
Imaging Time Points	After incubation and washing	1, 4, 8, 24, 48 hours post-injection	
Tumor-to-Background Ratio	N/A	Can reach >5 at 24h	

Experimental Protocols

Protocol 1: Peptide Labeling with ICG-OSu

This protocol describes the covalent conjugation of **ICG-OSu** to a peptide containing a primary amine (e.g., the N-terminus or a lysine residue).

Materials:

- Peptide of interest (lyophilized)
- **ICG-OSu**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.5)
- Reaction tubes (e.g., microcentrifuge tubes)
- Vortex mixer and centrifuge

Procedure:

- Prepare Peptide Solution: Dissolve the lyophilized peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL.
- Prepare **ICG-OSu** Stock Solution: Immediately before use, dissolve **ICG-OSu** in anhydrous DMSO to a concentration of 10 mg/mL.
- Reaction Incubation: Add the **ICG-OSu** stock solution to the peptide solution to achieve a molar ratio of 5:1 (**ICG-OSu**:peptide). Vortex briefly to mix.
- Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle mixing.

Protocol 2: Purification of ICG-Peptide Conjugate by RP-HPLC

This protocol is for the purification of the ICG-peptide conjugate from unreacted ICG and peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

- Crude ICG-peptide reaction mixture

- RP-HPLC system with a UV-Vis detector
- C18 column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Collection tubes
- Lyophilizer

Procedure:

- Sample Preparation: Centrifuge the crude reaction mixture to pellet any precipitates. Filter the supernatant through a 0.22 μ m filter.
- HPLC Separation:
 - Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
 - Inject the filtered sample onto the column.
 - Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
 - Monitor the elution at two wavelengths: the peptide absorbance wavelength (typically ~220 nm or 280 nm) and the ICG absorbance wavelength (~780 nm).
- Fraction Collection: Collect fractions corresponding to the peak that absorbs at both wavelengths, which represents the ICG-peptide conjugate.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool fractions with >95% purity.
- Lyophilization: Freeze-dry the pooled fractions to obtain the purified ICG-peptide conjugate as a powder.

Protocol 3: Characterization of ICG-Peptide Conjugate

1. UV-Vis Spectroscopy and Determination of Degree of Substitution (DOS):

- Dissolve the lyophilized ICG-peptide conjugate in an appropriate buffer (e.g., PBS).
- Measure the absorbance spectrum from 250 nm to 850 nm.
- Determine the absorbance at the protein/peptide maximum (A_{peptide} , typically 280 nm) and the ICG maximum (A_{max} , ~785 nm).
- Calculate the DOS using the following formula: $\text{DOS} = (A_{\text{max}} * \epsilon_{\text{peptide}}) / ((A_{\text{peptide}} - \text{CF} * A_{\text{max}}) * \epsilon_{\text{ICG}})$ Where:
 - $\epsilon_{\text{peptide}}$ is the molar extinction coefficient of the peptide.
 - ϵ_{ICG} is the molar extinction coefficient of ICG ($\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - CF is the correction factor for ICG absorbance at 280 nm (~0.05).

2. Mass Spectrometry:

- Confirm the successful conjugation and the molecular weight of the ICG-peptide conjugate using MALDI-TOF or ESI mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the ICG molecule (minus the OSu group).

Protocol 4: In Vitro Targeted Imaging

This protocol describes the use of an ICG-labeled targeting peptide (e.g., ICG-RGD) for imaging cancer cells that overexpress the target receptor (e.g., integrin $\alpha\beta 3$).

Materials:

- Target cancer cells (e.g., U87MG) and control cells (low receptor expression).
- Cell culture medium and supplements.
- ICG-peptide conjugate.

- Fluorescence microscope with appropriate NIR filters.
- Control unlabeled peptide.

Procedure:

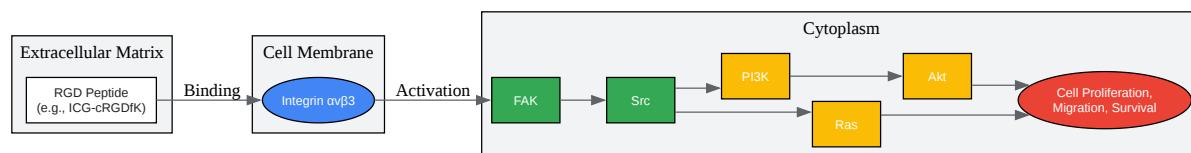
- Cell Seeding: Seed the target and control cells in imaging-compatible plates or dishes and allow them to adhere overnight.
- Incubation:
 - Treat the cells with the ICG-peptide conjugate at a final concentration of 1-10 μ M in cell culture medium.
 - For a blocking experiment, pre-incubate a set of target cells with an excess of unlabeled peptide for 30 minutes before adding the ICG-peptide conjugate.
 - Incubate for 1-4 hours at 37°C.
- Washing: Gently wash the cells three times with PBS to remove unbound conjugate.
- Imaging: Image the cells using a fluorescence microscope with appropriate excitation and emission filters for ICG (e.g., Ex: 740 nm, Em: 800 nm).

Protocol 5: In Vivo Targeted Imaging

This protocol outlines the use of an ICG-labeled peptide for NIR fluorescence imaging in a tumor xenograft mouse model.

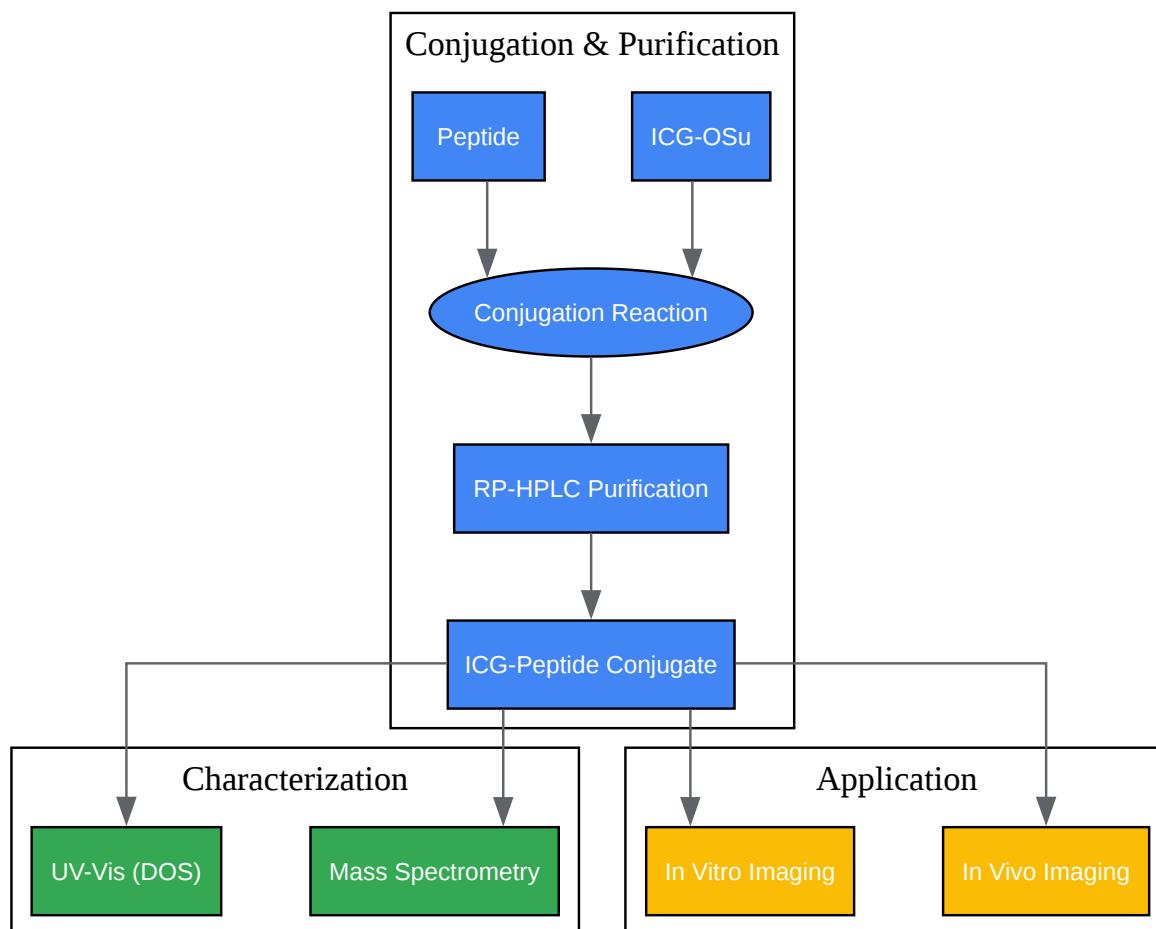
Materials:

- Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG xenografts).
- ICG-peptide conjugate.
- Saline or PBS for injection.
- In vivo fluorescence imaging system.


- Anesthesia.

Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse.
- Injection: Inject the ICG-peptide conjugate intravenously via the tail vein at a dose of 2 mg/kg (ICG equivalent).
- Imaging:
 - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
 - Position the mouse in the imaging system to visualize the tumor and major organs.
 - Use appropriate NIR filters for ICG.
- Data Analysis:
 - Draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle).
 - Quantify the fluorescence intensity in the ROIs and calculate the tumor-to-background ratio at each time point.
- Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the conjugate.


Visualizations

Signaling Pathway

[Click to download full resolution via product page](#)

Caption: RGD peptide binding to integrin $\alpha v\beta 3$ activates downstream signaling pathways.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for ICG-peptide conjugate synthesis, characterization, and application.

Chemical Reaction

[Click to download full resolution via product page](#)

Caption: Reaction of a peptide's primary amine with **ICG-OSu** to form a stable amide bond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Peptide Labeling with ICG-OSu for Targeted Imaging]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2660905#peptide-labeling-with-icg-osu-for-targeted-imaging>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com